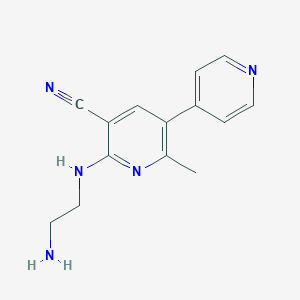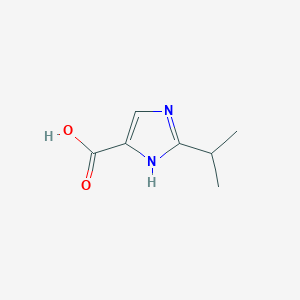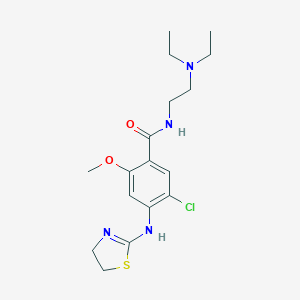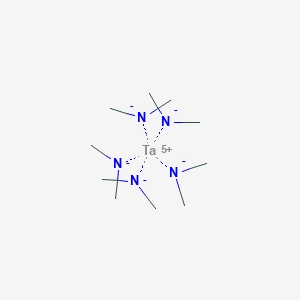![molecular formula C9H9NO B008903 5,6-Dimethylfuro[2,3-b]pyridine CAS No. 105783-88-8](/img/structure/B8903.png)
5,6-Dimethylfuro[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylfuro[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylfuro[2,3-b]pyridine is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. Additionally, 5,6-Dimethylfuro[2,3-b]pyridine has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which play a role in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
5,6-Dimethylfuro[2,3-b]pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and suppress inflammation. In vivo studies have shown that 5,6-Dimethylfuro[2,3-b]pyridine can reduce tumor growth in animal models and alleviate symptoms of inflammatory diseases. However, the safety and toxicity of this compound have not been fully evaluated, and further studies are needed to assess its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dimethylfuro[2,3-b]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. Additionally, this compound exhibits good stability and can be stored for extended periods without degradation. However, the main limitation of 5,6-Dimethylfuro[2,3-b]pyridine is its limited solubility in water, which can make it challenging to study its biological activity in aqueous environments.
Orientations Futures
There are several future directions for the study of 5,6-Dimethylfuro[2,3-b]pyridine. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the evaluation of its safety and toxicity in animal models and human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5,6-Dimethylfuro[2,3-b]pyridine and to identify its molecular targets. Finally, the potential applications of this compound in various fields, such as drug development and material science, should be explored further.
Conclusion:
In conclusion, 5,6-Dimethylfuro[2,3-b]pyridine is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its future applications.
Méthodes De Synthèse
The synthesis of 5,6-Dimethylfuro[2,3-b]pyridine involves the reaction between 2-methyl-3-pyridylcarbinol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a series of steps, leading to the formation of the desired compound. The purity and yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
5,6-Dimethylfuro[2,3-b]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anticancer activities, making it a promising candidate for drug development. In material science, 5,6-Dimethylfuro[2,3-b]pyridine has been used as a building block for the synthesis of functional materials, such as organic semiconductors and liquid crystals. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
105783-88-8 |
|---|---|
Nom du produit |
5,6-Dimethylfuro[2,3-b]pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
5,6-dimethylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3 |
Clé InChI |
ZVZFEJIVZQSMCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1C)OC=C2 |
SMILES canonique |
CC1=CC2=C(N=C1C)OC=C2 |
Synonymes |
Furo[2,3-b]pyridine, 5,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)






![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)




